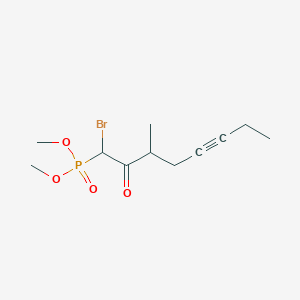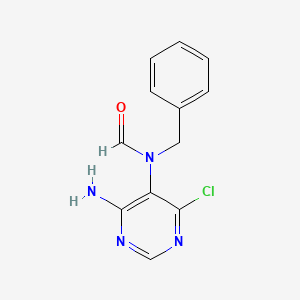
Undec-2-enoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undec-2-enoic anhydride is an organic compound belonging to the class of anhydrides. It is derived from undec-2-enoic acid, which is an unsaturated fatty acid. This compound is characterized by the presence of a double bond at the second carbon atom in the undecanoic acid chain, making it an α,β-unsaturated anhydride. The unique structure of this compound imparts specific chemical properties that are valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undec-2-enoic anhydride can be synthesized through several methods. One common approach involves the dehydration of undec-2-enoic acid using acetic anhydride or other dehydrating agents under controlled conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the removal of water and promote the formation of the anhydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale dehydration processes. These processes utilize continuous flow reactors to ensure efficient conversion of undec-2-enoic acid to its anhydride form. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Undec-2-enoic anhydride undergoes various chemical reactions, including:
Oxidation: The double bond in the anhydride can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated anhydrides.
Substitution: The anhydride group can undergo nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophiles such as alcohols or amines can react with the anhydride group under mild conditions to form esters or amides.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated anhydrides
Substitution: Esters, amides
Applications De Recherche Scientifique
Undec-2-enoic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological pathways.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its effects on various biological targets.
Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of undec-2-enoic anhydride involves its reactivity with nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as alcohols, amines, and thiols. This reactivity is exploited in various chemical reactions to form esters, amides, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undec-2-enoic acid: The parent compound from which undec-2-enoic anhydride is derived.
Undec-10-ynoic acid: Another unsaturated fatty acid with a triple bond at the tenth carbon atom.
Dec-2-enoic acid: A similar compound with a shorter carbon chain.
Uniqueness
This compound is unique due to its anhydride functional group and the presence of a double bond at the second carbon atom. This combination of features imparts specific reactivity and chemical properties that are distinct from other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
90539-51-8 |
|---|---|
Formule moléculaire |
C22H38O3 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
undec-2-enoyl undec-2-enoate |
InChI |
InChI=1S/C22H38O3/c1-3-5-7-9-11-13-15-17-19-21(23)25-22(24)20-18-16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 |
Clé InChI |
WGDCVXJTDWDOER-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CC(=O)OC(=O)C=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
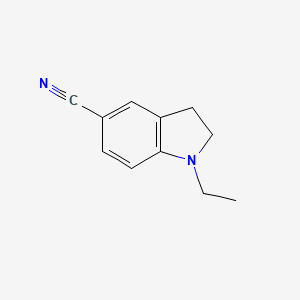
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
![2-Methyl-1-[(3-phenoxyphenyl)methyl]-1H-benzimidazole](/img/structure/B14370433.png)
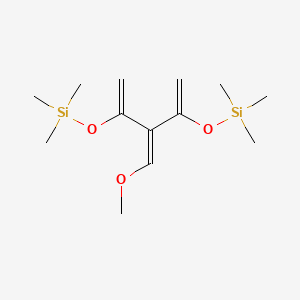
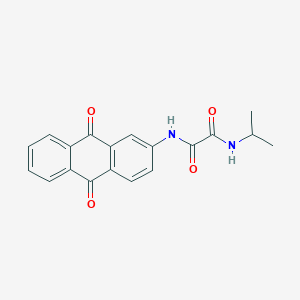

![Acetamide, N,N'-[1,1'-binaphthalene]-2,2'-diylbis-](/img/structure/B14370456.png)

